4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde
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Overview
Description
4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives
Preparation Methods
The synthesis of 4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the diethylamino and 4-fluorophenyl groups. Common reagents used in these reactions include hydrazine derivatives, fluorobenzene, and aldehyde precursors. The reaction conditions usually involve heating under reflux, catalysis by acids or bases, and purification through chromatography .
Chemical Reactions Analysis
4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones
Scientific Research Applications
4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and enzyme activities.
Material Science: Due to its unique structural properties, it is investigated for use in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit phosphatases or kinases, thereby modulating phosphorylation events within the cell .
Comparison with Similar Compounds
4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde can be compared with other pyrazolo[1,5-a]pyrazine derivatives, such as:
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its heat-resistant properties and use in energetic materials.
6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazine: Explored for its potential in treating infectious diseases.
Pyrazolo[1,5-a]pyridine derivatives: Used as fluorescent probes in biological studies.
The uniqueness of this compound lies in its specific functional groups and structural configuration, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C17H17FN4O |
---|---|
Molecular Weight |
312.34 g/mol |
IUPAC Name |
4-(diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde |
InChI |
InChI=1S/C17H17FN4O/c1-3-21(4-2)17-16-14(11-23)15(20-22(16)10-9-19-17)12-5-7-13(18)8-6-12/h5-11H,3-4H2,1-2H3 |
InChI Key |
APJGSKOVOWZHSF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=CN2C1=C(C(=N2)C3=CC=C(C=C3)F)C=O |
Origin of Product |
United States |
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